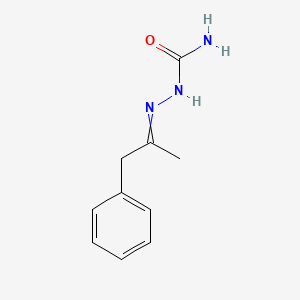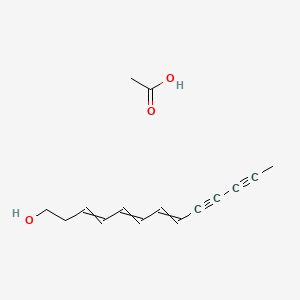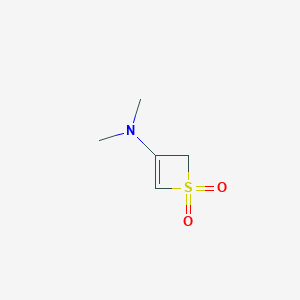
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide: is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.198 g/mol . This compound is known for its unique structure, which includes a thietane ring with a sulfone group and a dimethylamine substituent. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide typically involves the reaction of thietane 1,1-dioxide with dimethylamine. One common method includes the dichlorination of thietane 1,1-dioxide followed by dehydrochlorination . The reaction conditions often involve the use of carbanions, amines, alcohols, and thiols to give 3-substituted thietane or 2H-thiete 1,1-dioxides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkoxides, thiolates, and amines are commonly employed.
Major Products Formed:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of various substituted thietane or 2H-thiete derivatives.
Wissenschaftliche Forschungsanwendungen
n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide involves its interaction with molecular targets through its sulfone and dimethylamine groups. These interactions can lead to various biochemical effects, including enzyme inhibition and modulation of cellular pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Vergleich Mit ähnlichen Verbindungen
3-Chloro-2H-thiete 1,1-dioxide: Prepared by dichlorination of thietane 1,1-dioxide followed by dehydrochlorination.
Thietane 1,1-dioxide: A precursor in the synthesis of n,n-Dimethyl-2h-thiet-3-amine 1,1-dioxide.
Uniqueness: this compound is unique due to its specific combination of a thietane ring with a sulfone group and a dimethylamine substituent. This structure imparts distinctive chemical properties and reactivity, making it valuable in various scientific research applications .
Eigenschaften
CAS-Nummer |
1599-35-5 |
|---|---|
Molekularformel |
C5H9NO2S |
Molekulargewicht |
147.20 g/mol |
IUPAC-Name |
N,N-dimethyl-1,1-dioxo-2H-thiet-3-amine |
InChI |
InChI=1S/C5H9NO2S/c1-6(2)5-3-9(7,8)4-5/h3H,4H2,1-2H3 |
InChI-Schlüssel |
UKFZZEHICMCYPK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


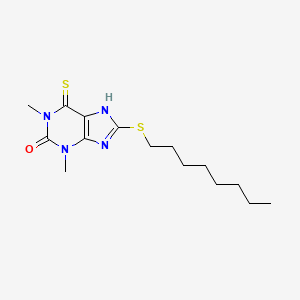
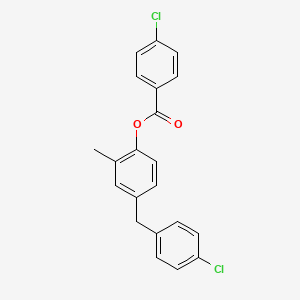


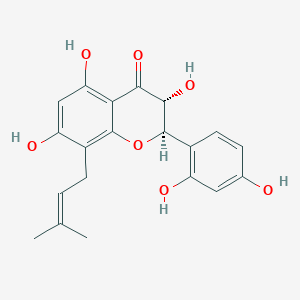
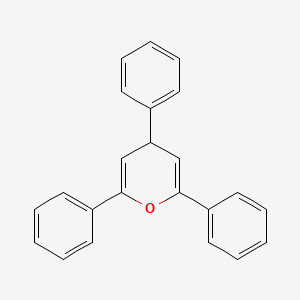
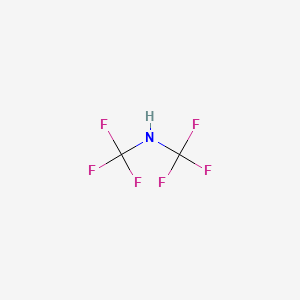

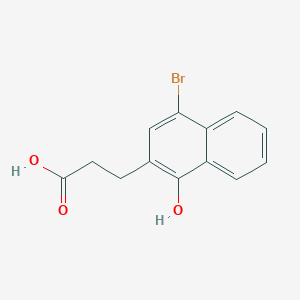
![Pyrido[1,2-a]pyrazin-5-ium](/img/structure/B14746645.png)
